Home > Products > Screening Compounds P10217 > 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one
3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one - 143376-73-2

3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one

Catalog Number: EVT-2889843
CAS Number: 143376-73-2
Molecular Formula: C16H8Br2N2O2
Molecular Weight: 420.06
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one is a complex heterocyclic compound that integrates features of both the benzodiazole and chromenone structures. This compound is characterized by its potential biological activities, particularly in medicinal chemistry, where it has been explored for applications such as anticancer and antimicrobial agents. The molecular formula for this compound is C16H10Br2N2O2C_{16}H_{10}Br_{2}N_{2}O_{2}, and it possesses a molecular weight of approximately 420.07 g/mol.

Source

The synthesis and characterization of this compound have been documented in various scientific literature, including patents and research articles focusing on its biological applications and synthetic methods. Notably, it is often synthesized through condensation reactions involving specific precursors under controlled conditions.

Classification

This compound falls under the classification of heterocyclic compounds, specifically those containing a fused benzodiazole moiety with a chromenone structure. It is categorized within organic chemistry as a derivative of both benzimidazole and chromenone classes.

Synthesis Analysis

Methods

The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one typically involves the following steps:

  1. Condensation Reaction: The primary method includes the condensation of 2-aminobenzimidazole with dibrominated chromenone derivatives. This reaction is often facilitated by acidic or basic conditions.
  2. Solvents and Catalysts: Common solvents used include dimethylformamide (DMF) or ethanol, while catalysts such as p-toluenesulfonic acid or sodium ethoxide may be employed to enhance the reaction efficiency.
  3. Optimization: For industrial applications, the synthesis may be optimized for yield and purity using techniques like continuous flow synthesis or automated reactors to improve scalability.

Technical Details

The reaction conditions typically require precise temperature control and monitoring to ensure high yields of the desired product. The use of protective groups may also be necessary to prevent unwanted side reactions during the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one features a fused ring system that includes:

  • A benzodiazole ring (a bicyclic structure with nitrogen atoms).
  • A chromenone moiety (a coumarin derivative with a carbonyl group).

Data

Key structural data includes:

  • Molecular Formula: C16H10Br2N2O2C_{16}H_{10}Br_{2}N_{2}O_{2}
  • Molecular Weight: 420.07 g/mol
  • InChI Key: A unique identifier for chemical substances.

The compound's structure can be represented using various chemical notation systems such as InChI and SMILES for computational chemistry applications.

Chemical Reactions Analysis

Reactions

3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one undergoes several notable chemical reactions:

  1. Oxidation: The compound can be oxidized to form quinone derivatives.
  2. Reduction: Reduction can convert the chromenone moiety into dihydro derivatives.
  3. Substitution Reactions: Halogen substitution can occur at the dibromo positions, allowing for the formation of various derivatives.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  • Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

These reactions are significant for modifying the compound's properties for specific applications in research and industry.

Mechanism of Action

The mechanism of action for 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one involves its interaction with biological targets at the molecular level. This compound may inhibit certain enzymes or receptors involved in cellular signaling pathways, which can lead to therapeutic effects against cancer cells or pathogens.

Process Data

Research indicates that this compound exhibits selective inhibition against specific kinases associated with tumor growth and proliferation. Understanding its mechanism is crucial for developing effective therapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one include:

  • Appearance: Typically appears as a solid.

Chemical Properties

Key chemical properties encompass:

  • Solubility: Solubility in organic solvents like ethanol and DMF.

Relevant Data

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to characterize this compound's purity and structural integrity.

Applications

Scientific Uses

3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one has diverse applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
  2. Biological Research: Used as a tool compound to study biological pathways involving kinase inhibition.
  3. Material Science: Explored for developing new materials with specific electronic and optical properties due to its unique structural features.
Introduction to Heterocyclic Hybrid Systems

Structural Significance of Benzodiazole-Chromenone Hybrids in Medicinal Chemistry

The molecular architecture of 3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one integrates two bioactive heterocyclic systems: a benzodiazole (benzimidazole) moiety and a brominated chromenone (coumarin derivative), connected at the chromenone C3 position. This configuration creates an extended π-conjugated system that enhances planarity and facilitates interactions with biological targets. The benzimidazole component contributes hydrogen bonding capabilities through its N-H group and imidazole nitrogen atoms, while the chromenone system provides a hydrophobic platform with a lactone carbonyl capable of dipole-dipole interactions [1] [2].

Computational analyses reveal this hybrid exhibits distinct electronic properties: the benzimidazole ring has a highest occupied molecular orbital (HOMO) localized over its fused ring system, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the brominated chromenone segment. This electronic separation enables charge transfer transitions that may facilitate interactions with biological macromolecules. The molecule's planarity index (calculated dihedral angle: 12.7° between rings) permits intercalation into DNA or enzyme binding sites, as observed in molecular docking studies against topoisomerase IIα and LasR targets [1].

Table 1: Structural and Electronic Properties of Related Hybrid Compounds

CompoundHybrid SystemXLogP3H-Bond DonorsH-Bond AcceptorsNotable Bioactivity
Target Compound (6,8-dibromo)Benzimidazole-Chromenone4.214Topo II inhibition
7-Hydroxy-8-methyl analog [2]Benzimidazole-Chromenone3.124Antioxidant potential
6-Hexyl-7-hydroxy analog [4]Benzimidazole-Chromenone5.824Antibacterial
Quinazolinone derivatives [3]Benzoxazinone-Quinazolinone3.9–4.71–23–5Anticancer (HepG2/MCF7)

Role of Bromination in Enhancing Bioactivity of Coumarin Derivatives

Strategic halogenation profoundly alters the physicochemical and biological behavior of coumarin derivatives. The 6,8-dibromo substitution pattern in our target compound significantly increases molecular polarizability compared to non-halogenated analogs. Bromine's electron-withdrawing character induces a positive electrostatic potential (+16.8 kcal/mol) at these positions, creating regions susceptible to nucleophilic attack that may facilitate covalent binding to biological nucleophiles [1] [3].

The bromine atoms dramatically enhance lipophilicity, evidenced by the compound's calculated XLogP3 of 4.2 compared to 2.1 for the non-brominated parent structure. This elevated lipophilicity correlates with improved membrane permeability, as predicted by the Blood-Brain Barrier Permeability Score (0.65). Additionally, the heavy atom effect from bromine promotes intersystem crossing, potentially enhancing photodynamic therapy applications through singlet oxygen generation [1].

Biological significance emerges in comparative studies: dibrominated benzoxazinone derivatives demonstrate 5–8 fold enhanced anticancer activity against MCF-7 and HepG2 cell lines versus their non-halogenated counterparts. Molecular dynamics simulations attribute this to stronger van der Waals interactions (ΔG = -8.2 kcal/mol) between brominated compounds and topoisomerase IIα's hydrophobic subpockets. The ortho-dibromo arrangement also confers steric hindrance that may protect the lactone carbonyl from hydrolytic degradation, enhancing metabolic stability [3].

Table 2: Impact of Bromination on Coumarin-Based Systems

Property6,8-Dibromo DerivativeMonobromo AnalogNon-HalogenatedFunctional Consequence
Molecular Weight420.06 g/mol340.15 g/mol262.23 g/molEnhanced target affinity
Lipophilicity (XLogP3)4.23.42.1Improved membrane permeation
Polar Surface Area65.7 Ų65.7 Ų65.7 ŲUnchanged solubility
IC50 against MCF-7 (μM)8.3*24.7*48.9*Enhanced cytotoxicity
Binding Energy to Topo IIα (kcal/mol)-8.2-6.9-5.3Stronger enzyme inhibition

*Representative data from structural analogs [1] [3]

Historical Evolution of Benzodiazole-Coumarin Hybrid Synthesis

The synthetic methodologies for benzodiazole-coumarin hybrids have progressed through three distinct generations. First-generation approaches (pre-2000) relied on stoichiometric condensation under harsh conditions: 6,8-dibromo-2H-chromen-2-one would be reacted with 2-aminobenzimidazole in refluxing acetic acid with zinc chloride catalysis, yielding target compounds in modest yields (45–55%) with significant dimerization byproducts [1].

Second-generation optimizations introduced palladium-catalyzed Suzuki-Miyaura coupling between 3-borono-coumarin precursors and 2-halobenzimidazoles. While improving regiocontrol, these methods struggled with halogenated coumarins due to competitive protodebromination. The breakthrough came with third-generation green chemistry approaches employing ionic liquids as dual solvent-catalysts. Systems like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) facilitate the Knoevenagel condensation between salicylaldehyde derivatives and benzodiazole acetates at 80°C, achieving yields >85% while suppressing bromine displacement .

Modern techniques now exploit microwave-assisted synthesis in aprotic dipolar solvents (DMAc, NMP), reducing reaction times from hours to minutes (15 min vs. 12 h) and improving dibrominated product purity to >98%. Recent innovations focus on continuous flow chemistry platforms that enable kilogram-scale production through precisely controlled temperature zoning and residence times, addressing previous scalability limitations [6].

Table 3: Evolution of Synthetic Approaches for Target Hybrid

Synthetic EraRepresentative MethodTemperatureTimeYield (%)Key Advantages/Limitations
First-Generation (1990s)ZnCl₂-catalyzed condensation in AcOH120°C12–24 h45–55Simple setup; Low yields
Second-Generation (2000s)Pd(PPh₃)₄-catalyzed coupling in toluene/EtOH85°C8 h60–70Better regiocontrol; Costly catalysts
Ionic Liquid Era (2010s)[BMIM]BF₄-mediated cyclization80°C3 h82–88Reduced byproducts; Recyclable medium
Modern (2020s)Microwave-assisted in NMP with Cs₂CO₃150°C (MW)15 min90–93Rapid; High purity; Scalability challenges

Properties

CAS Number

143376-73-2

Product Name

3-(1H-1,3-benzodiazol-2-yl)-6,8-dibromo-2H-chromen-2-one

IUPAC Name

3-(1H-benzimidazol-2-yl)-6,8-dibromochromen-2-one

Molecular Formula

C16H8Br2N2O2

Molecular Weight

420.06

InChI

InChI=1S/C16H8Br2N2O2/c17-9-5-8-6-10(16(21)22-14(8)11(18)7-9)15-19-12-3-1-2-4-13(12)20-15/h1-7H,(H,19,20)

InChI Key

WEZGGAYQUDUVLF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.